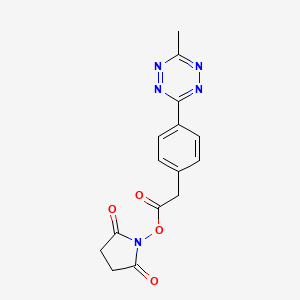

Methyltetrazine-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyltetrazine-NHS ester is an NHS actived building block containing a methyltetrazine group. It can react with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds. Thus, this reagent can be used for modification of amine-containing molecule in organic media and the low mass weight will add minimal spacer to modified molecules.

Wissenschaftliche Forschungsanwendungen

- Methyltetrazine-NHS ester plays a pivotal role in constructing bioconjugates for targeted drug delivery . It enables the creation of stable, site-specific conjugates with minimal off-target effects .

- The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . This reaction is used to modify amine-containing molecules such as proteins, peptides, and nucleic acids .

- The outcomes of this application include the development of innovative therapeutics and diagnostic tools with enhanced precision, safety, and efficacy .

- Methyltetrazine-NHS ester is used in click chemistry applications in bioconjugate chemistry .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the modification of amine-containing molecules in organic media .

Pharmaceutical Research and Development

Bioconjugate Chemistry

Diagnostic Imaging

- Methyltetrazine-NHS ester is essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in proteomics for mapping proteome-wide ligandable hotspots .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the identification and visualization of enzyme activities within complex biological systems .

- Methyltetrazine-NHS ester is used in cell biology for imaging enzyme activities in situ .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .

Chemical Biology

Proteomics

Cell Biology

- Methyltetrazine-NHS ester is used in immunology for the modification of antibodies and other amine-containing biomolecules .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in neuroscience for the modification of proteins and peptides .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the identification and visualization of enzyme activities within complex biological systems .

- Methyltetrazine-NHS ester is used in cancer research for the development of antibody-drug conjugates .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative therapeutics with enhanced precision, safety, and efficacy .

- Methyltetrazine-NHS ester is used in theranostics for the development of targeted alpha therapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

- Methyltetrazine-NHS ester is used in nanotechnology for the modification of amine-containing molecules in organic media .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative materials with enhanced properties .

Immunology

Neuroscience

Cancer Research

Theranostics

Nanotechnology

Materials Science

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHJLZOOHNOUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-NHS ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)